Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate
Description
Structure and Functional Groups: The compound features a tert-butyl carbamate-protected piperazine core linked to a phenyl ring substituted at the 4-position with an amino group (-NH₂) and at the 2-position with a diethylsulfamoyl moiety (-SO₂N(CH₂CH₃)₂).
For example, sulfonyl chloride intermediates react with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., K₂CO₃ in acetonitrile) to install sulfonamide groups .
Properties
Molecular Formula |
C19H32N4O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H32N4O4S/c1-6-23(7-2)28(25,26)17-14-15(20)8-9-16(17)21-10-12-22(13-11-21)18(24)27-19(3,4)5/h8-9,14H,6-7,10-13,20H2,1-5H3 |
InChI Key |
QUBCKASPUCGHHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-amino-2-(diethylsulfamoyl)aniline with tert-butyl 4-piperazine-1-carboxylate under specific conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Chemical Reactions Analysis
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: It is used in the development of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties in drug discovery.
Industry: It is utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*SGF: Simulated gastric fluid.
Key Comparison Points :
Substituent Effects on Reactivity and Stability: Sulfonamide vs. Sulfamoyl Groups: Compounds with sulfonamide (e.g., -SO₂NH₂) or sulfamoyl (-SO₂NR₂) groups exhibit distinct stability profiles. For instance, tert-butyl derivatives with trifluoromethyl and amino groups (e.g., ) show high stability in SGF, whereas triazole-containing analogs degrade under similar conditions . Electron-Withdrawing vs. In contrast, amino groups (e.g., ) enhance nucleophilicity for further functionalization.
Synthetic Methodologies: Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura in ) are employed for aryl-aryl bonds, while amidation (e.g., T3P®/Et3N in ) is preferred for installing carbonyl groups. Deprotection Strategies: Acidic conditions (e.g., TFA in DCM) efficiently remove the tert-butyl group without disrupting sulfamoyl or amino substituents .
Biological and Pharmacological Relevance: The diethylsulfamoyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., isopropylsulfonyl in ).
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